Iprazochrome

Description

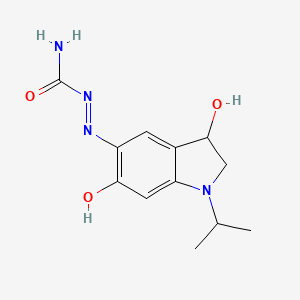

Structure

2D Structure

3D Structure

Properties

CAS No. |

7248-21-7 |

|---|---|

Molecular Formula |

C12H16N4O3 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

(3,6-dihydroxy-1-propan-2-yl-2,3-dihydroindol-5-yl)iminourea |

InChI |

InChI=1S/C12H16N4O3/c1-6(2)16-5-11(18)7-3-8(14-15-12(13)19)10(17)4-9(7)16/h3-4,6,11,17-18H,5H2,1-2H3,(H2,13,19) |

InChI Key |

AIGVHODMVKGZDA-UHFFFAOYSA-N |

SMILES |

CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |

Canonical SMILES |

CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |

Other CAS No. |

7248-21-7 |

Synonyms |

1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole 1-isopropylnoradrenochrome-5-monosemicarbazone Divascan iprazochrome Migrenon N-propylnoradrenochrome monosemicarbazone |

Origin of Product |

United States |

Foundational & Exploratory

Iprazochrome's Mechanism of Action in Migraine Prophylaxis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iprazochrome is a prophylactic anti-migraine agent with a multi-faceted mechanism of action primarily centered on its role as a serotonin (B10506) antagonist and its ability to modulate vascular permeability. Clinical evidence supports its efficacy in reducing migraine frequency. This guide provides a detailed examination of the available preclinical and clinical data, outlining the core pharmacological activities of this compound, detailing experimental methodologies, and visualizing its proposed mechanisms of action. While this compound has been in clinical use, a comprehensive understanding of its molecular interactions at a quantitative level remains an area for further investigation.

Core Pharmacological Profile: A Multi-Target Approach

This compound's prophylactic effect in migraine is not attributed to a single pathway but rather to a combination of pharmacological actions that counteract key pathological events in migraine, particularly neurovascular dysregulation.

Serotonin (5-HT) Receptor Antagonism

The primary and most cited mechanism of action for this compound is its antagonism of serotonin (5-HT) receptors. Serotonin is a key neurotransmitter implicated in the pathophysiology of migraine. This compound's interference with serotonergic pathways is believed to contribute significantly to its prophylactic effects.

Preclinical studies have demonstrated that this compound possesses antiserotonergic properties. In isolated canine external carotid and femoral arteries, the antiserotonergic action of this compound was observed to be 1/24 to 1/65 that of methysergide, a classic serotonin antagonist used in migraine prophylaxis.[1] This non-competitive antagonism suggests an allosteric or irreversible binding mechanism at the receptor site.

While the specific 5-HT receptor subtypes targeted by this compound are not definitively elucidated with precise binding affinities (Ki or IC50 values) in the available literature, it is generally classified as a 5-HT receptor antagonist.[2][3]

Modulation of Vascular Permeability and Fragility

A crucial aspect of this compound's mechanism is its ability to decrease the permeability and fragility of blood vessels.[1] The sterile neurogenic inflammation that occurs during a migraine attack involves the release of vasoactive peptides, leading to plasma extravasation and edema in the dura mater. By stabilizing the microvasculature, this compound may mitigate this inflammatory cascade.

In animal models, this compound has been shown to inhibit peritoneal dye leakage in mice, with its effect being less than half that of phenylbutazone, a non-steroidal anti-inflammatory drug.[1] This indicates a direct or indirect effect on capillary integrity.

Neutralization of Other Vasoactive Compounds

Beyond its effects on serotonin, this compound is reported to neutralize other vasoactive compounds such as bradykinin (B550075) and histamine (B1213489).[1] These substances are potent vasodilators and contribute to the inflammatory milieu of a migraine attack. However, the quantitative aspects and the precise mechanisms of this neutralization require further detailed investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Preclinical Pharmacological Activity of this compound

| Parameter | Finding | Model System | Comparator | Reference |

| Antiserotonergic Action | 1/24 to 1/65 the potency of methysergide | Isolated canine external carotid and femoral arteries | Methysergide | [1] |

| Inhibition of Vascular Permeability | Less than half the effect of phenylbutazone | Peritoneal dye leakage in mice | Phenylbutazone | [1] |

Table 2: Clinical Efficacy of this compound in Migraine Prophylaxis (Kozubski & Prusiński, 1999)

| Parameter | Description |

| Study Design | Double-blind, placebo-controlled |

| Patient Population | 44 patients with migraine |

| Treatment Groups | This compound (n=20) vs. Placebo (n=24) |

| Dosage | 15 mg of this compound daily in three divided doses |

| Treatment Duration | 8 weeks |

| Primary Outcome Measure | Migraine Score (MS) by Couch et al. |

| Results | |

| Positive Treatment Response | 16/20 (80%) in the this compound group vs. 5/24 (21%) in the placebo group |

| Negative Treatment Response | 4/20 (20%) in the this compound group vs. 19/24 (79%) in the placebo group |

| Statistical Significance | |

| Treatment Effect (chi-square test) | p < 0.001 |

| Mean Decrease in MS (this compound) | p < 0.01 |

| Mean Decrease in MS (placebo) | Not significant |

Experimental Protocols

Isolated Artery Assay for Antiserotonergic Activity

-

Objective: To determine the antiserotonergic effect of this compound in comparison to methysergide.

-

Methodology (as inferred from abstract):

-

External carotid and femoral arteries were isolated from dogs.

-

The arteries were prepared for in vitro pharmacological testing, likely mounted in an organ bath system.

-

The contractile response of the arterial preparations to serotonin was measured.

-

The inhibitory effect of this compound on the serotonin-induced contraction was quantified and compared to the inhibitory effect of methysergide.

-

The nature of the antagonism (competitive vs. non-competitive) was determined based on the shift in the concentration-response curve of serotonin in the presence of the antagonists.[1]

-

Peritoneal Dye Leakage Assay for Vascular Permeability

-

Objective: To assess the effect of this compound on vascular permeability in vivo.

-

Methodology (as inferred from abstract):

-

Mice were used as the animal model.

-

A dye, likely Evans blue which binds to albumin, was injected intravenously.

-

A substance to induce peritoneal inflammation and vascular leakage was administered intraperitoneally.

-

After a set period, the animals were euthanized, and the peritoneal cavity was washed.

-

The amount of dye that leaked into the peritoneal cavity was quantified spectrophotometrically.

-

The inhibitory effect of this compound on dye leakage was compared to that of a known anti-inflammatory agent, phenylbutazone.[1]

-

Clinical Trial in Migraine Prophylaxis (Kozubski & Prusiński, 1999)

-

Objective: To evaluate the efficacy of this compound in the prophylactic treatment of migraine.

-

Methodology (as inferred from abstract):

-

Study Design: A double-blind, placebo-controlled study was conducted.

-

Participants: 44 patients diagnosed with migraine were enrolled.

-

Intervention: Patients were randomized to receive either 15 mg of this compound daily (administered in three equal doses) or an equivalent number of placebo tablets.

-

Duration: The treatment period was eight weeks.

-

Efficacy Assessment: The effectiveness of the treatment was evaluated using the "Migraine Score (MS)" as described by Couch et al. This score likely incorporates parameters such as migraine frequency, duration, and severity.

-

Statistical Analysis: A chi-square test was used to determine the statistical significance of the difference in positive and negative treatment responses between the this compound and placebo groups. The change in the mean Migraine Score within each group was also analyzed for statistical significance.

-

Visualizing the Mechanism of Action and Experimental Workflows

Diagram 1: Proposed Mechanism of Action of this compound in Migraine Prophylaxis

Caption: this compound's multi-target approach to migraine prophylaxis.

Diagram 2: Experimental Workflow for the Isolated Artery Assay

Caption: Workflow for assessing antiserotonergic activity in isolated arteries.

Diagram 3: Clinical Trial Methodology Flowchart (Kozubski & Prusiński, 1999)

Caption: Overview of the double-blind, placebo-controlled clinical trial design.

Future Directions and Unanswered Questions

While the available data provides a solid framework for understanding this compound's mechanism of action, several areas warrant further investigation to provide a more complete picture for drug development professionals:

-

Receptor Binding Affinity: Quantitative binding studies (e.g., radioligand binding assays) are needed to determine the specific 5-HT receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C) to which this compound binds and to quantify its affinity (Ki values).

-

CGRP Pathway Interaction: Given the central role of Calcitonin Gene-Related Peptide (CGRP) in migraine pathogenesis, investigating any potential interaction of this compound with the CGRP signaling pathway would be highly valuable.

-

Mechanism of Vascular Permeability Reduction: Elucidating the molecular mechanisms by which this compound reduces vascular permeability (e.g., effects on endothelial cell junctions, inflammatory mediators) would provide deeper insights into its action.

-

Bradykinin and Histamine Antagonism: Quantitative in vitro and in vivo studies are required to confirm and characterize the antagonistic effects of this compound on bradykinin and histamine receptors or their signaling pathways.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Iprazochrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprazochrome, with the IUPAC name 3-hydroxy-1-isopropylindoline-5,6-dione 5-semicarbazone, is a synthetic derivative of adrenochrome (B1665551).[1][2] It is primarily recognized for its therapeutic applications as an antimigraine agent and in the management of diabetic retinopathy.[2] The pharmacological activity of this compound is attributed to its role as a serotonin (B10506) antagonist, specifically targeting the 5-HT2A receptor.[3] This antagonism is believed to counteract the vasodilation and increased vascular permeability associated with migraine attacks. This guide provides a comprehensive overview of the synthesis of this compound, its chemical and physical properties, and a detailed look into its mechanism of action through signaling pathways.

Synthesis of this compound

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on the synthesis of analogous adrenochrome derivatives, such as adrenochrome monosemicarbazone and adrenochrome monoaminoguanidine, a probable synthetic route can be outlined.[4][5][6] The key reaction involves the condensation of N-isopropyl-adrenochrome with semicarbazide (B1199961).

Proposed Synthesis Pathway:

The synthesis can be conceptualized as a two-step process starting from N-isopropylepinephrine (N-isoprenaline).

-

Step 1: Oxidation of N-Isopropylepinephrine to N-Isopropyl-adrenochrome. This is an oxidation reaction, analogous to the formation of adrenochrome from adrenaline.[7] Various oxidizing agents can be employed for this transformation.

-

Step 2: Condensation with Semicarbazide. The resulting N-isopropyl-adrenochrome, which contains a ketone functional group, is then reacted with semicarbazide hydrochloride in the presence of a weak base, such as sodium acetate (B1210297), to form the corresponding semicarbazone, which is this compound.[5]

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound, adapted from the synthesis of similar adrenochrome semicarbazones.[5]

Materials:

-

N-isopropylepinephrine

-

Silver oxide (or other suitable oxidizing agent)

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Oxidation: A solution of N-isopropylepinephrine is treated with an oxidizing agent (e.g., a suspension of silver oxide in water) at a controlled temperature to yield a solution of N-isopropyl-adrenochrome. The completion of the reaction can be monitored by observing the color change of the solution.

-

Filtration: The reaction mixture is filtered to remove the solid byproducts of the oxidizing agent.

-

Condensation: To the filtrate containing N-isopropyl-adrenochrome, an aqueous solution of semicarbazide hydrochloride and sodium acetate is added.

-

Precipitation and Isolation: The mixture is stirred, and the resulting precipitate of this compound is collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the final product.

Chemical and Physical Properties

Limited specific quantitative data for the physicochemical properties of this compound are available in the surveyed literature. The following table summarizes the known information.

| Property | Value | Reference |

| IUPAC Name | 3-hydroxy-1-isopropylindoline-5,6-dione 5-semicarbazone | [2][8] |

| Synonyms | Divascan, [(3-hydroxy-1-isopropyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea | [1][2] |

| Molecular Formula | C₁₂H₁₆N₄O₃ | [2][8] |

| Molar Mass | 264.285 g/mol | [2][8] |

| Melting Point | Not available | |

| Solubility | Poorly soluble in water. Likely soluble in organic solvents like DMSO and ethanol. | [9][10] |

| Appearance | Likely a colored crystalline solid, given its adrenochrome base. | [7] |

Spectral Data:

-

¹H and ¹³C NMR: Would be used to confirm the presence of the isopropyl group, the aromatic protons, and the carbon skeleton of the molecule.

-

IR Spectroscopy: Would show characteristic peaks for the N-H, O-H, C=O (ketone and urea), and C=N functional groups.

-

UV-Vis Spectroscopy: Would be useful for quantitative analysis and to study the electronic transitions within the chromophore of the molecule.

Mechanism of Action and Signaling Pathway

This compound functions as a serotonin 5-HT2A receptor antagonist.[3] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to Gq alpha subunit. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca²⁺ in vascular smooth muscle cells leads to vasoconstriction. In the context of migraines, excessive vasodilation is a key pathological feature. By antagonizing the 5-HT2A receptor, this compound blocks this signaling pathway, thereby preventing serotonin-induced vasodilation and reducing vascular permeability.

Figure 2: this compound's antagonism of the 5-HT2A receptor signaling pathway.

Conclusion

This compound is a valuable therapeutic agent for migraine prophylaxis and diabetic retinopathy. While specific details of its synthesis and a complete profile of its chemical properties are not widely published, a logical synthetic pathway can be inferred from related compounds. Its mechanism of action as a 5-HT2A receptor antagonist provides a clear rationale for its clinical efficacy in conditions characterized by vascular dysregulation. Further research to fully characterize its physicochemical properties and to optimize its synthesis would be beneficial for its future development and application.

References

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3445478A - Method of synthesizing adrenochrome monoaminoguanidine - Google Patents [patents.google.com]

- 5. US2506294A - Adrenochrome mono-semicarbazone compound and haemostatic composition - Google Patents [patents.google.com]

- 6. Adrenochrome patents -- US4501923 synthesis, and derivatives [rexresearch.com]

- 7. Adrenochrome - Wikipedia [en.wikipedia.org]

- 8. This compound [a.osmarks.net]

- 9. researchgate.net [researchgate.net]

- 10. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Iprazochrome

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacodynamics

The pharmacodynamic profile of Iprazochrome is centered on its interaction with the serotonergic system and its effects on vascular physiology.

Mechanism of Action

This compound functions as a serotonin (B10506) antagonist with a notable specificity for the 5-HT2A receptor subtype.[1][2] In the context of migraine pathophysiology, the activation of 5-HT2A receptors on cerebral blood vessels is believed to contribute to the excessive vasodilation and subsequent inflammatory cascade that characterize migraine attacks. By competitively blocking these receptors, this compound mitigates this vasodilation, thereby stabilizing vascular tone and reducing the frequency of migraine episodes.[2]

Beyond its serotonergic activity, this compound is also reported to neutralize other vasoactive substances, including bradykinin (B550075) and histamine.[1] This multi-faceted mechanism contributes to its overall effect of decreasing the permeability and fragility of blood vessels.[1] Some evidence also suggests that this compound possesses anti-inflammatory properties, which may be mediated by the inhibition of the release of certain neuropeptides and cytokines involved in the inflammatory processes of migraine.[2]

It is important to note that while the predominant evidence points to an antagonistic action at 5-HT2 receptors, at least one source has referred to it as a 5-HT receptor agonist. However, the bulk of the available literature supports its role as an antagonist.

Receptor Signaling Pathway

The antagonism of the 5-HT2A receptor by this compound interrupts the canonical Gq/11 signaling pathway. Typically, the binding of serotonin to the 5-HT2A receptor activates Gq/11, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and modulation of vascular permeability. This compound, by blocking the initial receptor activation, prevents these downstream events.

Quantitative Pharmacodynamic Data

Specific binding affinity data for this compound, such as Ki or IC50 values at the 5-HT2A receptor, are not widely reported in the public literature. However, a semi-quantitative comparison of its antiserotonergic effect is available.

| Parameter | Value | Species/System |

| Antiserotonergic Action | 1/24 to 1/65 that of methysergide | Isolated external carotid and femoral arteries (Dog)[3] |

| Platelet Aggregation | Dose-dependent inhibition (induced by arachidonate (B1239269) and ADP) | In vitro[3] |

Pharmacokinetics

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME).

Absorption

This compound is rapidly absorbed following oral administration, particularly when taken on an empty stomach.[1]

Distribution

Specific details regarding the volume of distribution and tissue penetration of this compound are not well-documented in available literature.

Metabolism

This compound undergoes hepatic metabolism.[2] Two primary metabolites have been identified: an indole (B1671886) derivative, which is detected in the urine, and a 6-hydroxy derivative, found in the feces.[1]

Excretion

The elimination of this compound occurs via renal metabolism, with approximately 20% of the drug being excreted in its unchanged form.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the known quantitative pharmacokinetic parameters for this compound.

| Parameter | Value | Condition |

| Time to Peak Serum Concentration (Tmax) | 1 hour | Oral administration (empty stomach)[1] |

| Elimination Half-life (t½) | 2.2 hours | Not specified[1] |

| Bioavailability | Not reported | - |

| Volume of Distribution (Vd) | Not reported | - |

| Clearance (CL) | Not reported | - |

Experimental Protocols

In Vitro 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a suitable cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

-

Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells.

-

Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times and resuspend in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of the cell membrane preparation to each well.

-

Add a fixed concentration of a suitable 5-HT2A receptor radioligand (e.g., [3H]ketanserin) to each well.

-

Add varying concentrations of this compound (or a vehicle control) to the wells.

-

Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of this compound in rats following oral administration.

Methodology:

-

Animal Model and Housing:

-

Use adult male Sprague-Dawley rats, acclimatized to the laboratory conditions for at least one week.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for an overnight fast before dosing.

-

-

Dosing and Sample Collection:

-

Administer a single oral dose of this compound, formulated in a suitable vehicle, via oral gavage.

-

Collect serial blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect the blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

-

Sample Processing and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in rat plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data, including:

-

Maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax).

-

Area under the plasma concentration-time curve (AUC).

-

Elimination half-life (t½).

-

Apparent volume of distribution (Vd/F) and clearance (CL/F).

-

-

Conclusion

This compound is a pharmacologically active agent with a clear mechanism of action as a 5-HT2A receptor antagonist and a modulator of vascular permeability. While its clinical utility in migraine prophylaxis and diabetic retinopathy is established, a comprehensive public database of its quantitative pharmacokinetic and pharmacodynamic parameters is lacking. This technical guide has consolidated the available information and provided a framework of standard experimental protocols for the further characterization of this compound. The methodologies and data presented herein are intended to support ongoing and future research and development efforts in this area.

References

Iprazochrome's Role in Diabetic Retinopathy Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic retinopathy (DR) is a leading cause of vision loss in adults, characterized by progressive damage to the retinal microvasculature. Current treatments primarily target advanced stages of the disease. Iprazochrome, a serotonin (B10506) antagonist that also neutralizes other vasoactive compounds, has been investigated for its potential role in the prevention and treatment of early-stage diabetic retinopathy. This technical guide provides a comprehensive overview of the available clinical data on this compound's efficacy, details its proposed mechanism of action in the context of DR-related signaling pathways, and outlines the experimental protocols from key clinical studies. The information is intended to support further research and development in this area.

Introduction

Diabetic retinopathy is a complex neurovascular complication of diabetes mellitus. Chronic hyperglycemia initiates a cascade of pathological processes, including increased oxidative stress, inflammation, and vascular endothelial dysfunction, leading to breakdown of the blood-retinal barrier (BRB), vascular leakage, and eventual neovascularization.[1] Key molecular players in this process include vascular endothelial growth factor (VEGF), inflammatory cytokines, and vasoactive substances such as serotonin, bradykinin (B550075), and histamine (B1213489), which contribute to increased vascular permeability.[2][3][4]

This compound (Divascan®) is a drug that has been used for migraine prophylaxis.[5][6] Its mechanism of action involves the antagonism of serotonin (5-HT) receptors, specifically the 5-HT2 receptor subtype, and the neutralization of other vasoactive compounds like bradykinin and histamine.[7] By targeting these pathways, this compound is thought to decrease the permeability and fragility of blood vessels, suggesting a potential therapeutic role in the early stages of diabetic retinopathy.[7]

Clinical Efficacy of this compound in Diabetic Retinopathy

Clinical studies have explored the efficacy of this compound in preventing the progression of and treating early-stage diabetic retinopathy. The primary evidence comes from double-blind, placebo-controlled trials.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from a key clinical study assessing the efficacy of this compound in patients with type 2 diabetes with or without early non-proliferative diabetic retinopathy.[8]

Table 1: Therapeutic Outcomes of this compound Treatment in Diabetic Retinopathy (12-Month Follow-up) [8]

| Treatment Group | Mean Therapeutic Outcome* | Standard Deviation (SD) |

| This compound | 0.17 | 0.48 |

| Placebo | 0.12 | 0.44 |

*Therapeutic outcome was analyzed on a scale: +1 for improvement, 0 for stable, and -1 for deterioration.[8]

Table 2: Therapeutic Outcomes in Female Patients [8]

| Treatment Group | Mean Therapeutic Outcome* | Standard Deviation (SD) |

| This compound | 0.29 | 0.47 |

| Placebo | 0.17 | 0.41 |

*Therapeutic outcome was analyzed on a scale: +1 for improvement, 0 for stable, and -1 for deterioration.[8]

Proposed Mechanism of Action and Signaling Pathways

While direct preclinical studies on this compound's signaling in retinal cells are limited, its mechanism of action can be inferred from its known pharmacological targets and the pathophysiology of diabetic retinopathy. The proposed mechanism centers on its ability to counteract the effects of key vasoactive mediators that contribute to the breakdown of the blood-retinal barrier.

Antagonism of Serotonin (5-HT) Receptors

In diabetic retinopathy, there is evidence of serotonergic system dysfunction.[9] Gs-coupled serotonin receptors (including 5-HT2, 5-HT4, 5-HT6, and 5-HT7) have been implicated in the generation of superoxide (B77818) in retinal cells exposed to high glucose.[10][11] By antagonizing these receptors, this compound may mitigate oxidative stress, a key driver of retinal capillary degeneration.[10][11]

Neutralization of Bradykinin

Bradykinin, acting through its B1 and B2 receptors, is a potent mediator of vascular permeability in the retina.[1] In diabetic conditions, the expression of bradykinin receptors can be upregulated, contributing to inflammation, oxidative stress, and vascular leakage.[1][8] Bradykinin can induce the phosphorylation of vascular endothelial (VE)-cadherin, leading to the opening of endothelial cell junctions.[1] this compound's ability to neutralize bradykinin may help to stabilize the blood-retinal barrier.

Neutralization of Histamine

Histamine has also been shown to increase blood-retinal barrier permeability, and its levels can be elevated in diabetic patients.[3][12] Histamine H1 receptor activation is implicated in this process, potentially by reducing the expression of the tight junction protein ZO-1 in retinal capillary endothelial cells.[3][4] Histamine can also create an imbalance between pro-angiogenic and anti-angiogenic factors in the retinal pigment epithelium.[13] By neutralizing histamine, this compound may further contribute to the maintenance of vascular integrity.

Diagram 1: Putative Signaling Pathways Modulated by this compound in Diabetic Retinopathy

Caption: Putative mechanism of this compound in DR.

Experimental Protocols

The following outlines the methodology from a key clinical trial evaluating this compound for diabetic retinopathy.[8]

Study Design

-

Design: Double-blind, placebo-controlled clinical trial.

-

Study Population: 25 patients (49 eyes) with type 2 diabetes, with or without early non-proliferative retinopathy.

-

Inclusion Criteria: Patients with type 2 diabetes, with early non-proliferative retinopathy or no symptoms of retinopathy as determined by ophthalmoscopy and fundus color photography.

-

Exclusion Criteria: Not explicitly detailed in the available literature.

Treatment Regimen

-

Investigational Drug: this compound (Divascan®).

-

Dosage: 5 mg administered orally, three times a day.

-

Control: Placebo administered orally on the same schedule.

-

Duration of Follow-up: 12 months.

Efficacy Assessment

-

Primary Endpoint: Therapeutic outcome based on changes in retinopathy status.

-

Assessment Method: Ophthalmoscopy and fundus color photography.

-

Scoring Scale:

-

+1: Improvement in retinopathy

-

0: Stable condition (no change)

-

-1: Deterioration of retinopathy

-

Statistical Analysis

-

Methods Used: Chi-square and Mann-Whitney U tests were employed to analyze the therapeutic outcomes.

Diagram 2: Experimental Workflow for this compound Clinical Trial

Caption: Clinical trial workflow for this compound in DR.

Discussion and Future Directions

The available clinical data suggests that this compound may be beneficial in the treatment and prevention of early-stage diabetic retinopathy in patients with type 2 diabetes.[8] The proposed multi-faceted mechanism of action, targeting serotonin, bradykinin, and histamine pathways, addresses key aspects of the early pathological changes in DR, namely increased vascular permeability and oxidative stress.

However, the current body of evidence is limited. To fully elucidate the role of this compound in diabetic retinopathy, further research is warranted:

-

Preclinical Studies: In vitro studies using human retinal endothelial cells and in vivo animal models of diabetic retinopathy are crucial to directly investigate the molecular mechanisms of this compound. These studies would allow for a detailed analysis of its effects on tight junction proteins, inflammatory markers, and oxidative stress pathways in a controlled environment.

-

Larger Clinical Trials: Larger, multi-center randomized controlled trials with more detailed and quantitative endpoints (e.g., retinal thickness measured by optical coherence tomography, vascular leakage assessed by fluorescein (B123965) angiography) are needed to confirm the efficacy and safety of this compound in a broader patient population.

-

Dose-Ranging Studies: Investigating different dosages of this compound could help to optimize the therapeutic regimen for diabetic retinopathy.

Conclusion

This compound presents a promising, orally administered therapeutic candidate for the early management of diabetic retinopathy. Its mechanism of targeting multiple vasoactive pathways offers a rational approach to mitigating the initial stages of retinal vascular damage. While preliminary clinical findings are encouraging, further rigorous preclinical and clinical investigation is necessary to validate its efficacy and fully characterize its mechanism of action in the context of diabetic retinopathy.

References

- 1. Kinins and Their Receptors as Potential Therapeutic Targets in Retinal Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bradykinin type 2 receptor deficiency alters vascular endothelial growth factor and atrial natriuretic peptide levels in early-stage diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H1 receptors mediate increased blood-retinal barrier permeability in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine, ZO-1 and increased blood-retinal barrier permeability in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Controlled study of this compound effectiveness (Divascan) in prophylactic treatment of migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [this compound in migraine prevention. No concerns regarding longer-term administration] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Bradykinin Type 1 Receptor – Inducible Nitric Oxide Synthase: A New Axis Implicated in Diabetic Retinopathy [frontiersin.org]

- 9. Frontiers | The serotonergic system dysfunction in diabetes mellitus [frontiersin.org]

- 10. Adrenergic and serotonin receptors affect retinal superoxide generation in diabetic mice: relationship to capillary degeneration and permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adrenergic and serotonin receptors affect retinal superoxide generation in diabetic mice: relationship to capillary degeneration and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. drc.bmj.com [drc.bmj.com]

Molecular Targets of Iprazochrome in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprazochrome, a derivative of adrenochrome, is recognized for its prophylactic efficacy in the management of migraine and its therapeutic potential in diabetic retinopathy.[1] Its mechanism of action is primarily attributed to its antagonist activity at serotonin (B10506) receptors, with additional effects on other vasoactive mediators. This technical guide provides a comprehensive overview of the known and putative molecular targets of this compound within the central nervous system (CNS). It consolidates available pharmacological data, details relevant experimental methodologies for target identification and characterization, and visualizes the key signaling pathways involved. While quantitative binding data for this compound remains limited in publicly accessible literature, this guide serves as a foundational resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

This compound is an antimigraine agent used for the prophylaxis of migraine attacks.[1] Chemically, it is a derivative of adrenochrome, a product of adrenaline oxidation.[1] Its therapeutic effects are believed to stem from its interaction with various molecular targets in the central nervous system, primarily involving the serotonergic system. This document aims to provide an in-depth exploration of these targets, presenting the current state of knowledge and furnishing the technical details necessary for further research and development.

Primary Molecular Target: Serotonin Receptors

The principal mechanism of action of this compound is its antagonism of serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] Several sources specify its activity at the 5-HT2 receptor family.

5-HT2 Receptors

This compound has been described as a 5-HT2 receptor antagonist.[1] One source specifically mentions it as a 5-HT2D receptor antagonist, which is an older classification.[1] The modern nomenclature for the 5-HT2 receptor family includes three subtypes: 5-HT2A, 5-HT2B, and 5-HT2C. The former 5-HT2D receptor is now recognized as the 5-HT2B receptor.

Quantitative Data:

| Target Receptor | Ligand | Parameter | Value | Reference |

| 5-HT2 Receptors | This compound | Ki / IC50 | Data not available | N/A |

| 5-HT2 Receptors | Methysergide | (for comparison) | Potent Antagonist | [2] |

Signaling Pathway of 5-HT2 Receptors

The 5-HT2 family of receptors are G-protein coupled receptors (GPCRs) that couple to Gq/11 proteins. Activation of these receptors initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating the excitatory effects of serotonin in the CNS.

Putative Secondary Molecular Targets

In addition to its effects on the serotonergic system, this compound is reported to neutralize other vasoactive compounds, including bradykinin (B550075) and histamine (B1213489), which are also implicated in the pathophysiology of migraine.[1]

Bradykinin Receptors

Bradykinin is a potent vasodilator that acts through two main receptor subtypes, B1 and B2. The B2 receptor is constitutively expressed in the CNS and is involved in pain and inflammation.

Quantitative Data:

Specific binding affinities (Ki or IC50 values) of this compound for bradykinin receptors are not available in the reviewed literature.

| Target Receptor | Ligand | Parameter | Value | Reference |

| Bradykinin B1/B2 Receptors | This compound | Ki / IC50 | Data not available | N/A |

Signaling Pathway of Bradykinin B2 Receptors

Similar to 5-HT2 receptors, bradykinin B2 receptors are GPCRs that couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C and the subsequent production of IP3 and DAG, resulting in increased intracellular calcium and activation of PKC. This pathway contributes to the inflammatory and nociceptive effects of bradykinin.

Histamine Receptors

Histamine, another key mediator in inflammation and vasodilation, acts through four receptor subtypes (H1-H4). The H1 receptor, in particular, is a GPCR coupled to Gq/11 and is involved in allergic responses and neurotransmission.

Quantitative Data:

As with the other potential targets, quantitative binding data for this compound at histamine receptors is currently unavailable.

| Target Receptor | Ligand | Parameter | Value | Reference |

| Histamine H1-H4 Receptors | This compound | Ki / IC50 | Data not available | N/A |

Signaling Pathway of Histamine H1 Receptors

The histamine H1 receptor signaling cascade mirrors that of the 5-HT2 and bradykinin B2 receptors. Upon activation by histamine, the Gq/11-coupled H1 receptor activates PLC, leading to the generation of IP3 and DAG, which in turn mediate increases in intracellular calcium and activation of PKC.

Experimental Protocols for Target Characterization

To elucidate the precise molecular targets of this compound and quantify its binding affinities, a series of in vitro pharmacological assays are required. The following sections detail the methodologies for such investigations.

Radioligand Binding Assays for Serotonin Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A, 5-HT2B, or 5-HT2C).

Objective: To determine the inhibition constant (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the human recombinant serotonin receptor of interest.

-

Radioligand specific for the receptor subtype (e.g., [3H]ketanserin for 5-HT2A).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells with no this compound (total binding) and wells with a high concentration of a known non-radioactive ligand (non-specific binding).

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays for Bradykinin and Histamine Receptors

Functional assays measure the cellular response to receptor activation or inhibition. A common method for Gq-coupled receptors is to measure changes in intracellular calcium concentration.

Objective: To determine the functional antagonist potency of this compound at bradykinin or histamine receptors.

Materials:

-

Cell line expressing the human recombinant bradykinin or histamine receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).

-

Agonist (bradykinin or histamine).

-

This compound solutions of varying concentrations.

-

Fluorometric imaging plate reader (FLIPR) or similar instrument.

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: Add a fixed concentration of the agonist (bradykinin or histamine) to all wells to stimulate the receptors.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric plate reader.

-

Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium response. Plot the response as a function of this compound concentration to calculate the IC50 value.

Conclusion and Future Directions

This compound's established role as a serotonin antagonist is the cornerstone of its therapeutic action in migraine prophylaxis. However, a detailed understanding of its molecular interactions within the CNS is hampered by a lack of publicly available quantitative binding data for its primary and putative secondary targets. The qualitative evidence of its interaction with serotonin, bradykinin, and histamine systems provides a strong rationale for further investigation.

Future research should prioritize comprehensive in vitro pharmacological profiling of this compound against a broad panel of CNS receptors, with a particular focus on the 5-HT2 receptor subtypes, bradykinin receptors, and histamine receptors. The experimental protocols detailed in this guide provide a framework for such studies. Elucidating the precise binding affinities and functional activities of this compound will not only refine our understanding of its mechanism of action but also pave the way for the rational design of novel, more potent, and selective antimigraine therapies.

References

Iprazochrome as a Serotonin 5-HT2 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprazochrome is a compound recognized for its therapeutic applications in the prophylaxis of migraine and the management of diabetic retinopathy.[1][2] Its mechanism of action is primarily attributed to its activity as a serotonin (B10506) 5-HT2 receptor antagonist.[1] By blocking these receptors, particularly in the vasculature, this compound is thought to counteract the excessive vasodilation of cerebral blood vessels, a key event in the pathophysiology of migraines.[3] This technical guide provides a comprehensive overview of the available data on this compound's interaction with the 5-HT2 receptor, details relevant experimental protocols for characterizing such interactions, and visualizes the associated signaling pathways and experimental workflows. While specific quantitative binding and functional data for this compound are limited in publicly accessible literature, this guide synthesizes the existing information and provides a framework for its further investigation.

Quantitative Data Summary

Quantitative data on the binding affinity and functional potency of this compound at 5-HT2 receptors are not extensively reported in recent literature. However, a key comparative study provides a semi-quantitative measure of its potency.

Table 1: Comparative Antiserotonergic Potency of this compound

| Compound | Relative Potency vs. Methysergide (B1194908) (on isolated canine arteries) | Reference |

| This compound | 1/24 to 1/65 | [4] |

This data indicates that this compound is significantly less potent than methysergide in this particular functional assay.

For the purpose of comparison, Table 2 provides a summary of the binding affinities (Ki) of several well-characterized 5-HT2A receptor antagonists. This context is crucial for understanding the potential therapeutic window and off-target effects of any 5-HT2A antagonist.

Table 2: Binding Affinities (Ki, nM) of Reference 5-HT2A Receptor Antagonists

| Compound | 5-HT2A | 5-HT2C | D2 | α1A | H1 | Reference |

| Ketanserin | 1.6 | 26 | 230 | 1.5 | 11 | [5] |

| Risperidone | 0.6 | 13 | 3 | 0.8 | 20 | [5] |

| Spiperone | 1.1 | 1000 | 0.16 | 13 | 180 | [5] |

| M100907 (Volinanserin) | 0.36 | 115 | >10000 | 110 | >10000 | [5] |

| Pimavanserin | 0.59 | 7.1 | >10000 | >10000 | >10000 | [5] |

| Altanserin | 0.4 | 12 | 1100 | 1.1 | 24 | [5] |

Lower Ki values indicate higher binding affinity.

Signaling Pathways

The serotonin 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Antagonism of this receptor by a compound like this compound would inhibit these downstream signaling events.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the 5-HT2A receptor.

Materials:

-

Receptor Source: Membranes from cell lines (e.g., HEK293, CHO-K1) stably expressing the human 5-HT2A receptor.

-

Radioligand: A high-affinity 5-HT2A antagonist radioligand, such as [³H]Ketanserin.

-

Test Compound: this compound.

-

Reference Compound: A known 5-HT2A antagonist (e.g., Ketanserin, Spiperone).

-

Assay Buffer: Typically 50 mM Tris-HCl, with MgCl₂ and EDTA, at a physiological pH.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

Procedure:

-

Membrane Preparation: Cell membranes expressing the 5-HT2A receptor are prepared through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound or the reference compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assays

Functional assays measure the ability of an antagonist to inhibit the cellular response to an agonist.

This assay measures changes in intracellular calcium concentration following receptor activation. As 5-HT2A receptor activation leads to an increase in intracellular calcium, an antagonist will block this effect.[6]

Materials:

-

Cells: A cell line stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM).

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Instrumentation: A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate.

-

Agonist Stimulation: Add a fixed concentration of serotonin (typically the EC80) to stimulate the receptors.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time.

-

Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the calcium response against the concentration of this compound.

This assay measures the accumulation of inositol (B14025) phosphates, a downstream product of the Gq signaling cascade.[2]

Materials:

-

Cells: A cell line stably expressing the human 5-HT2A receptor.

-

Assay Kit: A commercially available kit for measuring inositol monophosphate (IP1), a stable metabolite of IP3 (e.g., HTRF-based IP-One assay).

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

-

Instrumentation: A plate reader compatible with the assay kit's detection method (e.g., HTRF).

Procedure:

-

Cell Stimulation: In a multi-well plate, pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of serotonin in the presence of LiCl (to inhibit IP1 degradation).

-

Cell Lysis and Detection: Lyse the cells and add the detection reagents from the kit.

-

Signal Measurement: Measure the signal according to the kit's instructions.

-

Data Analysis: The signal is typically inversely proportional to the amount of IP1 produced. Calculate the IC50 value of this compound from the concentration-response curve.

Isolated Tissue Contraction Assay

This ex vivo assay directly measures the physiological effect of 5-HT2 receptor antagonism on vascular smooth muscle contraction.

Materials:

-

Tissue: Isolated arterial rings (e.g., from canine external carotid or femoral arteries, as used in the original this compound studies, or rat aorta).[4][7]

-

Organ Bath System: A system to maintain the tissue in a physiological salt solution at a constant temperature and aeration.

-

Force Transducer: To measure changes in tissue tension (contraction).

-

Agonist: Serotonin (5-HT).

-

Test Compound: this compound.

Procedure:

-

Tissue Preparation: Dissect and mount arterial rings in the organ baths.

-

Equilibration: Allow the tissue to equilibrate under a resting tension.

-

Agonist Response: Generate a cumulative concentration-response curve to serotonin to determine its potency and efficacy in contracting the tissue.

-

Antagonist Incubation: In separate tissues, incubate with a fixed concentration of this compound for a set period.

-

Repeat Agonist Response: In the presence of this compound, re-determine the concentration-response curve to serotonin.

-

Data Analysis: A competitive antagonist will cause a rightward shift in the serotonin concentration-response curve. The magnitude of this shift can be used to calculate the pA2 value, a measure of the antagonist's potency.

Conclusion

This compound is a clinically utilized compound with a recognized mechanism of action as a serotonin 5-HT2 receptor antagonist. While its primary application in migraine prophylaxis is consistent with the known role of 5-HT2 receptors in cranial vasoregulation, there is a notable lack of detailed, publicly available quantitative data regarding its binding affinity and functional potency at specific 5-HT2 receptor subtypes. The semi-quantitative comparison to methysergide suggests a lower potency. To fully elucidate the pharmacological profile of this compound and its potential for further drug development, a systematic characterization using modern in vitro pharmacological assays, such as those detailed in this guide, is warranted. Such studies would provide the precise quantitative data necessary for a more complete understanding of its therapeutic effects and potential off-target activities.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. [Pharmacological actions of this compound on the vascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Serotonylation of Vascular Proteins Important to Contraction - PMC [pmc.ncbi.nlm.nih.gov]

In-vitro Biological Activity of Iprazochrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iprazochrome, a derivative of adrenochrome, has demonstrated a range of biological activities in various in-vitro models. This technical guide provides a comprehensive overview of the existing in-vitro data on this compound's effects, with a focus on its anti-platelet and antiserotonergic properties. Due to the limited availability of specific quantitative data and detailed experimental protocols in publicly accessible literature, this guide synthesizes the known qualitative and semi-quantitative findings and presents them alongside standardized, illustrative experimental methodologies and data tables. The aim is to provide a foundational resource for researchers interested in further exploring the pharmacological profile of this compound.

Introduction

This compound is recognized for its therapeutic potential, particularly in the prophylaxis of migraines and the management of diabetic retinopathy.[1][2][3] Its mechanism of action is primarily attributed to its activity as a serotonin (B10506) antagonist.[1][4] In-vitro studies have been crucial in elucidating the pharmacological effects of this compound at the cellular and molecular level. This guide will delve into the key in-vitro findings related to its impact on platelet aggregation and vascular smooth muscle contraction, which are central to its therapeutic applications.

Anti-Platelet Activity

This compound has been shown to inhibit platelet aggregation induced by arachidonate (B1239269) and adenosine (B11128) diphosphate (B83284) (ADP) in a dose-dependent manner in in-vitro settings.[5] This activity suggests a potential interference with pathways involved in platelet activation and thrombus formation.

Quantitative Data Summary: Platelet Aggregation Inhibition

| Agonist | Assay Type | Test System | This compound IC50 (µM) | Reference Compound (e.g., Aspirin) IC50 (µM) |

| Arachidonic Acid | Light Transmission Aggregometry | Human Platelet-Rich Plasma | Data to be determined | Data to be determined |

| ADP | Light Transmission Aggregometry | Human Platelet-Rich Plasma | Data to be determined | Data to be determined |

Experimental Protocol: In-Vitro Platelet Aggregation Assay

This protocol describes a standard light transmission aggregometry (LTA) method to assess the inhibitory effect of this compound on platelet aggregation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ADP and arachidonic acid-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

-

This compound

-

Adenosine Diphosphate (ADP)

-

Arachidonic Acid

-

Human whole blood from healthy, consenting donors

-

3.2% Sodium Citrate (anticoagulant)

-

Saline solution (0.9% NaCl)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

Procedure:

-

Preparation of Platelet Suspensions:

-

Collect human whole blood into tubes containing 3.2% sodium citrate.

-

Prepare PRP by centrifuging the whole blood at 150 x g for 15 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at 2500 x g for 20 minutes.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Aggregation Assay:

-

Pre-warm the PRP samples to 37°C for 10 minutes.

-

Add 450 µL of the adjusted PRP to the aggregometer cuvettes.

-

Add 50 µL of various concentrations of this compound (or vehicle control) to the cuvettes and incubate for 5 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding a fixed concentration of an agonist (ADP or arachidonic acid).

-

Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated with PPP as 100% aggregation and PRP as 0%.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a suitable nonlinear regression model.

-

Signaling Pathway: Platelet Aggregation

The following diagram illustrates the general pathways of platelet aggregation induced by ADP and arachidonic acid, and the potential points of inhibition by this compound.

Caption: Potential mechanisms of this compound's anti-platelet activity.

Antiserotonergic Activity

This compound exhibits antiserotonergic properties, which are believed to be central to its efficacy in migraine prophylaxis. In-vitro studies have confirmed its antagonistic effect on serotonin-induced vascular smooth muscle contraction.

Quantitative Data Summary: Serotonin Receptor Antagonism

This compound has been identified as a 5-HT2 receptor antagonist.[1][4] A study on isolated dog arteries demonstrated its noncompetitive antagonism of serotonin, with a potency 1/24 to 1/65 that of methysergide.[5] Specific Ki or pA2 values from receptor binding or functional assays are not available in the reviewed literature. The table below is a template for such data.

| Receptor Subtype | Assay Type | Test System | This compound Ki (nM) | This compound pA2 | Reference Antagonist (e.g., Ketanserin) Ki (nM) |

| 5-HT2A | Radioligand Binding | Recombinant Human Receptors | Data to be determined | - | Data to be determined |

| 5-HT2A | Functional Antagonism | Isolated Vascular Tissue | - | Data to be determined | Data to be determined |

Experimental Protocol: Isolated Blood Vessel Contraction Assay

This protocol outlines a method for assessing the antiserotonergic activity of this compound on isolated arterial rings.

Objective: To determine the functional antagonism and pA2 value of this compound against serotonin-induced contraction in isolated rat aorta.

Materials:

-

This compound

-

Serotonin (5-hydroxytryptamine)

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Euthanize a rat according to approved ethical protocols.

-

Excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.

-

-

Isometric Tension Recording:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g, with solution changes every 15 minutes.

-

Induce a submaximal contraction with a high-potassium solution (e.g., 60 mM KCl) to verify tissue viability.

-

-

Antagonism Assay:

-

After washout and return to baseline, incubate the tissues with various concentrations of this compound (or vehicle) for 30 minutes.

-

Generate a cumulative concentration-response curve for serotonin.

-

Record the contractile responses.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal serotonin response against the log concentration of serotonin.

-

Compare the concentration-response curves in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value if the antagonism is competitive. For non-competitive antagonism, quantify the depression of the maximal response.

-

Signaling Pathway: Serotonin-Induced Vasoconstriction

The following diagram illustrates the signaling pathway of serotonin-induced vasoconstriction via the 5-HT2A receptor and the antagonistic action of this compound.

Caption: Antagonistic effect of this compound on 5-HT2A receptor signaling.

Potential Anti-Inflammatory Activity

Some sources suggest that this compound may possess anti-inflammatory properties, possibly by inhibiting the release of certain neuropeptides and cytokines.[4] However, direct in-vitro evidence for this, such as inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, or modulation of cytokine production in immune cells, is currently lacking in the available literature. Further research is warranted to explore these potential mechanisms.

Conclusion

The available in-vitro data indicate that this compound is a biologically active molecule with significant anti-platelet and antiserotonergic effects. These activities provide a plausible mechanistic basis for its clinical use in migraine prophylaxis. However, there is a notable scarcity of detailed quantitative data and specific experimental protocols in the scientific literature. The illustrative protocols and data tables provided in this guide are intended to serve as a framework for future in-vitro investigations into the pharmacological profile of this compound. Further studies are required to precisely quantify its potency, elucidate the full spectrum of its molecular targets, and explore its potential anti-inflammatory mechanisms.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Controlled study of this compound effectiveness (Divascan) in prophylactic treatment of migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The efficacy of Divascan<sup>®</sup> (this compound) in the prevention and treatment of early diabetic retinopathy | Mirkiewicz-Sieradzka | Clinical Diabetology [journals.viamedica.pl]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. [Pharmacological actions of this compound on the vascular system] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Development, and Technical Profile of Iprazochrome: A Serotonin Antagonist for Vascular Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Iprazochrome is a synthetic derivative of adrenochrome (B1665551) with therapeutic applications in the prophylaxis of migraine and the management of diabetic retinopathy.[1] Its mechanism of action is primarily attributed to its antagonist activity at serotonin (B10506) 5-HT2 receptors, leading to the stabilization of blood vessel permeability and fragility. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological properties, and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

This compound, also known by the trade name Divascan, is a medication utilized for the prevention of migraine attacks and the treatment of diabetic retinopathy.[1][2] Chemically, it is a derivative of adrenochrome, an oxidation product of adrenaline.[1] The therapeutic effects of this compound are linked to its ability to counteract the actions of various vasoactive substances, most notably serotonin, by acting as a 5-HT2 receptor antagonist.[1] This guide will delve into the technical aspects of this compound's development, offering a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Discovery and Synthesis

The synthesis likely involves a two-step process:

-

Oxidation of N-isopropyl-arterenone (or a related precursor) to form the corresponding adrenochrome derivative. This is analogous to the oxidation of adrenaline to adrenochrome.[4]

-

Condensation of the adrenochrome derivative with semicarbazide (B1199961) to form the semicarbazone. This is a standard reaction for stabilizing the quinone structure of adrenochrome.

A generalized workflow for this proposed synthesis is depicted below.

Caption: Plausible synthetic pathway for this compound.

Pharmacological Profile

Mechanism of Action: Serotonin 5-HT2A Receptor Antagonism

This compound's primary mechanism of action is the antagonism of serotonin 5-HT2 receptors.[1][3][5] While some initial sources refer to a "5-HT2D" receptor, the current and widely accepted classification of serotonin receptors includes 5-HT2A, 5-HT2B, and 5-HT2C subtypes. It is most likely that this compound exerts its effects through antagonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/G11 signaling pathway.[6]

Upon activation by serotonin, the 5-HT2A receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade is implicated in a variety of cellular responses, including smooth muscle contraction and increased vascular permeability, which are relevant to the pathophysiology of migraine.

By acting as an antagonist, this compound binds to the 5-HT2A receptor but does not elicit a biological response. Instead, it blocks the binding of serotonin, thereby inhibiting the downstream signaling cascade. This leads to a reduction in the excessive vasodilation and neurogenic inflammation associated with migraine attacks.[1]

Caption: this compound's antagonism of the 5-HT2A receptor signaling pathway.

In addition to its anti-serotonergic effects, this compound has been reported to neutralize other vasoactive compounds such as bradykinin (B550075) and histamine, and to decrease the permeability and fragility of blood vessels.[1]

Pharmacokinetics

Pharmacokinetic studies have provided the following insights into the absorption, distribution, metabolism, and excretion of this compound:

| Parameter | Value | Reference |

| Absorption | Rapidly absorbed after oral administration on an empty stomach. | [1] |

| Time to Peak Serum Concentration (Tmax) | 1 hour | [1] |

| Onset of Action on Blood Vessels | 3 hours | [1] |

| Elimination Half-life (t1/2) | 2.2 hours | [1] |

| Metabolism | Metabolized renally. | [1] |

| Excretion | 20% is eliminated in an unchanged form. Two known metabolites: an indole (B1671886) derivative (urine) and a 6-hydroxy derivative (feces). | [1] |

Clinical Development and Efficacy

This compound has been investigated in clinical trials for its efficacy in the prophylactic treatment of migraine and the management of diabetic retinopathy.

Migraine Prophylaxis

A key double-blind, placebo-controlled study evaluated the effectiveness of this compound in patients with migraine.[7] The results of this trial are summarized below:

| Parameter | This compound Group | Placebo Group | p-value | Reference |

| Number of Patients | 20 | 24 | - | [7] |

| Dosage | 15 mg daily (in three equal doses) | Placebo | - | [7] |

| Treatment Duration | 8 weeks | 8 weeks | - | [7] |

| Positive Treatment Outcome | 16 patients | 5 patients | < 0.001 (chi-square test) | [7] |

| Negative Treatment Outcome | 4 patients | 19 patients | < 0.001 (chi-square test) | [7] |

| Mean Decrease in Migraine Score (MS) | Significant | Not significant | < 0.01 | [7] |

Diabetic Retinopathy

A double-blind, placebo-controlled study also assessed the efficacy of this compound in patients with type 2 diabetes with and without early non-proliferative retinopathy.[8]

| Parameter | This compound Group | Placebo Group | Reference |

| Number of Patients (Eyes) | 25 (49) | - | [8] |

| Dosage | 5 mg three times a day | Placebo | [8] |

| Treatment Duration | 12 months | 12 months | [8] |

| Mean Therapeutic Outcome Score | 0.17 (SD = 0.48) | 0.12 (SD = 0.44) | [8] |

| Outcome in Patients with Retinopathy | Higher percentage of stable disease compared to placebo | - | [8] |

| Outcome in Patients without Retinopathy | Stable (suggests preventative effect) | - | [8] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of a 5-HT2A receptor antagonist like this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

-

Objective: To quantify the affinity of an unlabeled test compound (e.g., this compound) for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

-

Reference Compound: Unlabeled Ketanserin (for determination of non-specific binding).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation fluid.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the reference compound.

-

In a 96-well plate, add the assay buffer, the radioligand ([3H]Ketanserin at a concentration near its Kd), and either the test compound, reference compound (for non-specific binding), or buffer alone (for total binding).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Animal Model of Migraine: Nitroglycerin-Induced Hyperalgesia in Rats

This protocol describes a common in vivo model to assess the efficacy of prophylactic migraine treatments.

-

Objective: To evaluate the ability of a test compound to prevent the development of hyperalgesia in a rat model of migraine induced by nitroglycerin (NTG).

-

Animals: Male Sprague-Dawley rats.

-

Materials:

-

Nitroglycerin (NTG) solution.

-

Test compound (this compound) or vehicle control.

-

Apparatus for assessing thermal or mechanical hyperalgesia (e.g., plantar test, von Frey filaments).

-

-

Procedure:

-

Acclimatize the rats to the testing environment and handling.

-

Administer the test compound or vehicle at predetermined time points before NTG administration.

-

Induce a migraine-like state by administering a single intraperitoneal injection of NTG.

-

At specific time points after NTG injection (e.g., 2, 4, and 6 hours), assess the development of hyperalgesia using the chosen apparatus. This typically involves measuring the latency to withdraw a paw from a heat source or the paw withdrawal threshold to a mechanical stimulus.

-